![molecular formula C20H24ClN3O B5326239 N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B5326239.png)
N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride, also known as clozapine, is an atypical antipsychotic medication used to treat schizophrenia. It was first synthesized in the 1960s by the Swiss pharmaceutical company Geigy, and was approved by the U.S. Food and Drug Administration (FDA) in 1989. Since then, clozapine has been widely used in clinical practice due to its unique pharmacological properties.
Wirkmechanismus
Clozapine works by blocking several different receptors in the brain, including dopamine, serotonin, and adrenergic receptors. It has a higher affinity for dopamine D4 receptors compared to other antipsychotic medications, which may contribute to its unique pharmacological profile. In addition, N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride has been shown to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
Clozapine has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the density of dendritic spines in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has several advantages and limitations for use in laboratory experiments. One advantage is its unique pharmacological profile, which may make it useful for investigating the mechanisms underlying schizophrenia and other psychiatric disorders. However, N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride also has several limitations, including its potential for causing agranulocytosis, a serious blood disorder that can be fatal. In addition, this compound has a long half-life and can accumulate in the body, which may complicate dosing in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride. One area of interest is investigating the role of this compound in treating other psychiatric disorders, such as bipolar disorder and major depressive disorder. In addition, there is ongoing research on developing new antipsychotic medications that have a similar pharmacological profile to this compound but with fewer side effects. Finally, there is interest in investigating the mechanisms underlying this compound's cognitive-enhancing effects, which may have implications for the treatment of cognitive deficits in schizophrenia and other disorders.
Synthesemethoden
Clozapine is synthesized through a multi-step process that involves the condensation of 2-chloro-5-nitrobenzoic acid with 2-methylaminoethylamine, followed by reduction of the nitro group and subsequent cyclization to form the dibenzo[b,f]azepine ring system. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied in the field of psychiatry and neuroscience due to its unique pharmacological profile. It has been shown to be effective in treating treatment-resistant schizophrenia, as well as reducing suicidal behavior in patients with schizophrenia. In addition, N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride has been investigated for its potential use in treating other psychiatric disorders such as bipolar disorder and major depressive disorder.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]benzo[b][1]benzazepine-11-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O.ClH/c1-22(2)15-7-14-21-20(24)23-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)23;/h3-6,8-13H,7,14-15H2,1-2H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJVBGWNUNNWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643852 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.